N-(2-Hydroxyethyl)nitramide

Energetic Materials Synthesis NENA Plasticizer Precursor Green Chemistry Process

N-(2-Hydroxyethyl)nitramide (CAS 74386-82-6, C₂H₆N₂O₃, MW 106.08) is a primary hydroxyalkyl nitramine. It is structurally characterized by a terminal primary hydroxyl group (–CH₂CH₂OH) linked to a secondary nitramino nitrogen (NH–NO₂).

Molecular Formula C2H6N2O3
Molecular Weight 106.08 g/mol
CAS No. 74386-82-6
Cat. No. B140304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)nitramide
CAS74386-82-6
Molecular FormulaC2H6N2O3
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESC(CO)N[N+](=O)[O-]
InChIInChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2
InChIKeyLATUZCZOMGJGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)nitramide (CAS 74386-82-6) Technical Baseline: Chemical Identity, Supplier Landscape, and Core Specifications for Procurement


N-(2-Hydroxyethyl)nitramide (CAS 74386-82-6, C₂H₆N₂O₃, MW 106.08) is a primary hydroxyalkyl nitramine. It is structurally characterized by a terminal primary hydroxyl group (–CH₂CH₂OH) linked to a secondary nitramino nitrogen (NH–NO₂) [1]. This bifunctional architecture is distinct from the broader nitramine class (e.g., cyclic RDX, or symmetric DINA). It is used as a key intermediate in the synthesis of N-alkyl-nitratoethylnitramine (NENA) energetic plasticizers [2], and is also recognized as an environmentally relevant transformation product of ethanolamine (MEA) in post-combustion CO₂ capture systems [3].

Why Generic Substitution Fails: Critical Selection Criteria for N-(2-Hydroxyethyl)nitramide (74386-82-6) Procurement


Generic substitution with other nitramine compounds is not chemically feasible due to critical structural and functional divergences. While many energetic nitramines (e.g., DINA) possess nitrate esters or symmetric structures that present heightened shock sensitivity, N-(2-Hydroxyethyl)nitramide uniquely provides an asymmetrical, monofunctional hydroxyethyl-nitramino core that allows for selective, site-specific derivatization without introducing high instability [1]. Furthermore, substituting a non-hydroxylated nitramine (e.g., dimethylnitramine) fundamentally alters environmental fate and synthetic utility, as it eliminates the primary hydroxyl handle required for esterification or etherification reactions critical to NENA plasticizer synthesis [2].

Quantitative Evidence Guide: Differentiated Performance Metrics for N-(2-Hydroxyethyl)nitramide (74386-82-6) Selection


Synthesis Efficiency and Purity: One-Step Quantitative Protocol Yields 99% vs. Multi-Step Nitration Routes for NENA Precursors

The compound can be synthesized in a single step with 99% yield using adapted Vilsmeier conditions (PPh₃·Br₂, DMF), avoiding the hazardous nitration mixtures (HNO₃/H₂SO₄) typically required for synthesizing structurally comparable NENA precursors like DINA [1]. This quantitative yield represents a substantial improvement over multi-step nitramine syntheses, which often suffer from cumulative yield losses due to side-reactions and purification steps [2].

Energetic Materials Synthesis NENA Plasticizer Precursor Green Chemistry Process

Environmental Fate and Selective Ecotoxicity: Soil vs. Aquatic Toxicity Profile in Terrestrial Ecotoxicological Risk Assessment

In standardized environmental toxicity assays, N-(2-Hydroxyethyl)nitramide (2-nitroaminoethanol) exhibits a distinct and quantifiably different toxicity profile compared to the chemically related nitramine dimethylnitramine (CAS 4164-28-7). N-(2-Hydroxyethyl)nitramide was identified as the most potent compound in the soil environment, specifically impairing earthworm reproduction and seedling emergence, while dimethylnitramine was consistently more toxic to freshwater and marine species [1]. This differential toxicity cannot be inferred from structural similarity alone and is critical for accurate environmental risk modeling of amine-based CO₂ capture facilities.

Environmental Toxicology Carbon Capture Byproduct Soil Ecotoxicity

Synthetic Utility as a Critical Intermediate: Enabling NENA Plasticizer Synthesis vs. Inert Nitramine Analogs

The compound's primary hydroxyl group provides a critical functional handle that is absent in simple alkyl nitramines such as dimethylnitramine or nitramide. This hydroxyl group enables esterification to nitrate esters, which is the essential step in the synthesis of N-alkyl-nitratoethylnitramine (NENA) energetic plasticizers (e.g., butyl-NENA) used in low-vulnerability propellants and explosives [1]. In contrast, nitramines lacking this hydroxyl group cannot undergo this critical derivatization, rendering them inert for this specific, high-value synthetic application. NENA plasticizers derived from this precursor are known to offer improved thermochemical properties and enhanced nitrocellulose plasticization compared to traditional nitrate ester plasticizers like nitroglycerin [2].

Energetic Plasticizer Precursor NENA Synthesis Propellant Formulation

Thermal and Shock Sensitivity: Class-Level Stability Advantage vs. Nitrate Ester-Containing Energetic Materials

As a member of the acyclic nitramine class, N-(2-Hydroxyethyl)nitramide is expected to exhibit fundamentally different thermal decomposition behavior compared to common nitrate ester energetic plasticizers (e.g., nitroglycerin). Studies on structure/property/reactivity relationships show that acyclic nitramines undergo thermolysis via distinct condensed-phase mechanisms compared to nitrate esters, which are more prone to autocatalytic decomposition [1]. While specific impact sensitivity or TGA data for N-(2-Hydroxyethyl)nitramide is not available in the primary literature, its classification as a hydroxyalkyl nitramine (lacking the sensitive nitrate ester functional group present in NENA final products) implies a higher inherent stability during handling and storage compared to nitrate ester plasticizers like nitroglycerin or DINA [2]. This class-level inference is supported by the general observation that hydrogen bonding in nitramines can contribute to stabilization, although this is overridden by the presence of additional energetic functional groups [1].

Energetic Material Stability Thermal Decomposition Safety Assessment

Purity and Characterization: Quantitative NMR and IR Data for Identity Verification in Quality Control

High-purity N-(2-Hydroxyethyl)nitramide synthesized via the quantitative one-step protocol has been thoroughly characterized, providing a definitive reference for identity verification and quality control. Full spectral data, including ¹H, ²H, and ¹³C NMR as well as IR and Raman spectroscopy, are available in the literature [1]. This detailed characterization data, which includes specific chemical shifts and vibrational frequencies, allows for direct comparison with in-house synthesized or commercially procured material to verify identity and assess purity.

Analytical Chemistry Quality Control Spectroscopic Characterization

Validated Application Scenarios for N-(2-Hydroxyethyl)nitramide (74386-82-6) Based on Quantitative Differentiation Evidence


Synthesis of N-alkyl-Nitratoethylnitramine (NENA) Energetic Plasticizers for Low-Vulnerability Propellants

The compound serves as the essential hydroxyethyl-nitramino precursor in the synthesis of NENA energetic plasticizers (e.g., butyl-NENA, ethyl-NENA). The quantitative, one-step synthesis protocol [1] provides a cost-effective and safer route to this key intermediate compared to traditional multi-step nitrations [2]. The resulting NENA plasticizers, when used in nitrocellulose-based propellants, offer a lower flame temperature and higher impetus compared to formulations using conventional nitrate ester plasticizers like nitroglycerin, leading to improved barrel life and reduced vulnerability [3].

Analytical Standard for Environmental Monitoring of Carbon Capture Byproducts

Due to its identification as a key nitramine transformation product of ethanolamine (MEA) in CO₂ capture systems [1], high-purity N-(2-Hydroxyethyl)nitramide is required as an analytical reference standard. The compound's distinct and compartment-specific ecotoxicity profile (soil vs. aquatic) [2] makes its accurate quantification essential for environmental risk assessment. The availability of comprehensive spectroscopic data (NMR, IR, Raman) [3] supports the development of robust analytical methods (LC-MS/MS, GC-MS) for monitoring its presence in process water, soil, and air samples near carbon capture facilities.

Synthetic Intermediate for Derivatization in Medicinal and Agrochemical Chemistry

The bifunctional nature of N-(2-Hydroxyethyl)nitramide (primary alcohol and nitramino group) makes it a versatile building block for the synthesis of more complex molecules beyond energetic materials. The hydroxyl group can be selectively functionalized via esterification, etherification, or oxidation, while the nitramino group can undergo further alkylation or acylation. This orthogonal reactivity profile, combined with the availability of a high-yield, safe synthesis protocol [1], positions it as a strategic intermediate for exploring novel chemical space in drug discovery and agrochemical development, particularly where the nitramino moiety is a desired pharmacophore or structural element.

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